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molecular formula C7H8N2O3 B163349 2-Methoxy-6-methylpyrimidine-4-carboxylic acid CAS No. 136518-00-8

2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Cat. No. B163349
M. Wt: 168.15 g/mol
InChI Key: VQCFMYQZNWGKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299086B2

Procedure details

A suspension of methyl-2-chloro-6-methylpyrimidine-4-carboxylate (5.0 g) in 2N aq. NaOH (67 mL) and methanol (67 mL) is stirred at rt for 24 h. Methanol is evaporated and the aq. phase is acidified with 25% aq. HCl at 0° C. A beige crystalline solid crushes out. It is filtered, rinsed with water and heptane and dried (3.0 g); LC-MS: tR=0.55 min, [M+H]+=169.01; 1H NMR (D6-DMSO): δ 2.50 (s, 3H), 3.94 (s, 3H), 7.52 (s, 1H), 13.7 (s br, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7](Cl)[N:6]=1)=[O:4].[CH3:13][OH:14]>[OH-].[Na+]>[CH3:13][O:14][C:7]1[N:6]=[C:5]([C:3]([OH:2])=[O:4])[CH:10]=[C:9]([CH3:11])[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C1=NC(=NC(=C1)C)Cl
Name
Quantity
67 mL
Type
reactant
Smiles
CO
Name
Quantity
67 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol is evaporated
CUSTOM
Type
CUSTOM
Details
is acidified with 25% aq. HCl at 0° C
FILTRATION
Type
FILTRATION
Details
It is filtered
WASH
Type
WASH
Details
rinsed with water and heptane
CUSTOM
Type
CUSTOM
Details
dried (3.0 g)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC1=NC(=CC(=N1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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